molecular formula C9H14O B098725 3,4-Dimethyl-3-cyclohexenylmethanal CAS No. 18022-66-7

3,4-Dimethyl-3-cyclohexenylmethanal

Cat. No.: B098725
CAS No.: 18022-66-7
M. Wt: 138.21 g/mol
InChI Key: NOJNKSAQZMVMFF-UHFFFAOYSA-N
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Description

3,4-Dimethyl-3-cyclohexenylmethanal, also known as 3,4-dimethylcyclohex-3-ene-1-carbaldehyde, is an organic compound with the molecular formula C₉H₁₄O. It is a cyclic aldehyde characterized by a cyclohexene ring substituted with two methyl groups and an aldehyde functional group. This compound is notable for its use in various chemical syntheses and its presence in certain natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-3-cyclohexenylmethanal typically involves the following steps:

    Cyclization Reaction: Starting from a suitable precursor such as 2,3-dimethyl-1,3-butadiene, the compound undergoes a cyclization reaction to form the cyclohexene ring.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of catalysts such as palladium or platinum can facilitate the cyclization and formylation steps, making the process more efficient and scalable.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction of the aldehyde group can yield alcohols. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Grignard reagents (RMgX) in anhydrous ether.

Major Products Formed:

    Oxidation: 3,4-Dimethyl-3-cyclohexenecarboxylic acid.

    Reduction: 3,4-Dimethyl-3-cyclohexenylmethanol.

    Substitution: Various substituted cyclohexenes depending on the nucleophile used.

Scientific Research Applications

3,4-Dimethyl-3-cyclohexenylmethanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Comparison with Similar Compounds

    3,4-Dimethyl-3-cyclohexenecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3,4-Dimethyl-3-cyclohexenylmethanol: The reduced form of the aldehyde, containing an alcohol group.

    3,4-Dimethyl-3-cyclohexenecarbaldehyde: Another name for the same compound, emphasizing the aldehyde functional group.

Uniqueness: 3,4-Dimethyl-3-cyclohexenylmethanal is unique due to its specific substitution pattern on the cyclohexene ring and the presence of an aldehyde group. This combination of features makes it a versatile intermediate in organic synthesis and valuable in various research applications.

Properties

IUPAC Name

3,4-dimethylcyclohex-3-ene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7-3-4-9(6-10)5-8(7)2/h6,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJNKSAQZMVMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336955
Record name 3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18022-66-7
Record name 3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18022-66-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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